molecular formula C5H13NO3S B13897912 n-(4-Hydroxybutyl)methanesulfonamide

n-(4-Hydroxybutyl)methanesulfonamide

Cat. No.: B13897912
M. Wt: 167.23 g/mol
InChI Key: FYBUTCAPNMDXGI-UHFFFAOYSA-N
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Description

N-(4-Hydroxybutyl)methanesulfonamide is an organic compound with the molecular formula C5H13NO3S It is a sulfonamide derivative, characterized by the presence of a methanesulfonamide group attached to a 4-hydroxybutyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxybutyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 4-hydroxybutylamine in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxybutyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxybutyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Hydroxybutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxybutyl)methanesulfonamide is unique due to the combination of its sulfonamide and hydroxybutyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

N-(4-hydroxybutyl)methanesulfonamide

InChI

InChI=1S/C5H13NO3S/c1-10(8,9)6-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

FYBUTCAPNMDXGI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCCCO

Origin of Product

United States

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